JBI-589

PAD4 inhibition IC50 enzymatic assay

Procure JBI-589 to study PAD4-dependent NETosis. This non-covalent, isoform-selective inhibitor is distinguished by a fully resolved 2.88 Å co-crystal structure with human PAD4 and validated oral bioavailability in solid tumor and autoimmune arthritis models. Unlike alternative inhibitors, this compound provides a defined binding mode and balanced PK profile, reducing experimental variability in chemotaxis and checkpoint blockade synergy studies.

Molecular Formula C29H28FN5O
Molecular Weight 481.6 g/mol
CAS No. 2308504-22-3
Cat. No. B12395902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBI-589
CAS2308504-22-3
Molecular FormulaC29H28FN5O
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F
InChIInChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1
InChIKeyDUVCPNSLXBKGOK-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBI-589 (CAS 2308504-22-3): A Non‑Covalent, Orally Bioavailable PAD4 Inhibitor with Defined Structural Binding Mode


The compound (3R)-1-(2-(1-((4-fluorophenyl)methyl)-1H-indol-2-yl)-3-methylimidazo(1,2-a)pyridine-7-carbonyl)piperidin-3-amine, also designated JBI‑589, is a synthetic small molecule belonging to the imidazo[1,2‑a]pyridine class [1]. It functions as a non‑covalent, isoform‑selective inhibitor of peptidylarginine deiminase 4 (PAD4/PADI4) [2]. The compound exhibits oral bioavailability and has been co‑crystallized with human PAD4 at 2.88 Å resolution, defining its binding mode at the active site [3].

Why In‑Class PAD4 Inhibitors Cannot Be Interchanged for JBI-589 (CAS 2308504-22-3)


Although multiple small‑molecule PAD4 inhibitors exist (e.g., GSK199, GSK484, BMS‑P5), their pharmacological profiles differ substantially in potency, isoform selectivity, binding kinetics, oral pharmacokinetics, and in vivo efficacy across disease models [1]. JBI‑589 distinguishes itself through a fully characterized non‑covalent binding mode resolved by X‑ray crystallography, a balanced oral PK profile with extended half‑life, and validated activity in both solid tumor and autoimmune arthritis models [2]. Generic substitution without head‑to‑head comparative data risks introducing off‑target effects, inferior exposure, or lack of efficacy in specific experimental contexts [3].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of JBI-589 (CAS 2308504-22-3) Against PAD4 Inhibitor Comparators


Biochemical PAD4 Inhibitory Potency (IC50) of JBI‑589 Relative to GSK199

JBI‑589 inhibits human recombinant PAD4 with an IC50 of 122 nM in an ammonia‑release biochemical assay [1]. In comparison, the first‑generation PAD4 probe GSK199 exhibits an IC50 of 200 nM under similar assay conditions [2].

PAD4 inhibition IC50 enzymatic assay

PAD4 Isoform Selectivity Profile of JBI‑589 Over Other PAD Family Members

JBI‑589 demonstrates high selectivity for PAD4 over the related isozymes PAD1, PAD2, PAD3, and PAD6 [1]. At a concentration of 30 µM, JBI‑589 shows no detectable inhibition of PAD1, PAD2, PAD3, or PAD6, whereas its IC50 for PAD4 is 0.122 µM .

isoform selectivity PAD1 PAD2 PAD3 PAD6

Oral Pharmacokinetic Profile of JBI‑589 in Mice: Half‑Life and Bioavailability

In Balb/C mice, oral administration of JBI‑589 (10 mg/kg) yields a plasma half‑life (t1/2) of 6.3 hours, while intravenous administration (2 mg/kg) gives a half‑life of 8.0 hours [1]. Maximum plasma concentration is achieved 0.5 hours after oral dosing, indicating rapid absorption . A recent patent review notes that JBI‑589 exhibits longer half‑life, lower clearance, and higher AUC than GSK199, with comparable oral bioavailability [2].

pharmacokinetics oral bioavailability half-life in vivo

In Vivo Antitumor Efficacy: Reduction of Primary Tumor Growth and Metastasis with JBI‑589

In mouse tumor models (LL2 Lewis lung carcinoma and B16F10 melanoma), oral treatment with JBI‑589 (50 mg/kg twice daily) significantly reduced primary tumor growth and lung metastases [1]. Quantitative tumor volume measurements demonstrated that JBI‑589 monotherapy decreased tumor burden, and combination with anti‑PD‑1 plus anti‑CTLA‑4 immune checkpoint inhibitors further enhanced antitumor responses [2]. In contrast, the pan‑PAD inhibitor Cl‑amidine lacks the same isoform selectivity and has not demonstrated comparable combination benefit with checkpoint inhibitors in solid tumor models [3].

tumor growth metastasis in vivo efficacy cancer

In Vivo Efficacy in Rheumatoid Arthritis Models: JBI‑589 Suppresses NET Formation and Ameliorates Disease

JBI‑589 was evaluated in two mouse models of rheumatoid arthritis (RA): collagen‑induced arthritis (CIA) and K/BxN serum‑transfer arthritis [1]. Oral administration of JBI‑589 significantly reduced clinical arthritis scores and paw swelling compared to vehicle‑treated controls [2]. Histological analysis confirmed decreased neutrophil infiltration and NET formation in joint tissues. In contrast, the pan‑PAD inhibitor BB‑Cl‑amidine inhibits multiple PAD isoforms and may produce broader immunosuppressive effects not observed with PAD4‑selective JBI‑589 [3].

rheumatoid arthritis NETosis autoimmunity in vivo efficacy

Recommended Preclinical Application Scenarios for JBI-589 (CAS 2308504-22-3) Based on Validated Evidence


Investigating PAD4‑Dependent Neutrophil Migration and NETosis in Solid Tumor Microenvironments

Use JBI‑589 to dissect the role of PAD4 in promoting neutrophil chemotaxis and NET formation within solid tumors. The compound's demonstrated ability to reduce CXCR2 expression and block neutrophil migration in vivo [1] makes it an ideal tool for studies examining the contribution of neutrophil‑derived NETs to tumor progression, pre‑metastatic niche formation, and immune evasion.

Combination Therapy Studies with Immune Checkpoint Inhibitors in Syngeneic Mouse Tumor Models

Employ JBI‑589 alongside anti‑PD‑1 and/or anti‑CTLA‑4 antibodies to evaluate enhanced antitumor immunity. Published data show that JBI‑589 synergizes with checkpoint blockade to further suppress primary tumor growth and metastases [2]. This scenario is directly supported by quantitative tumor volume reduction and metastasis inhibition evidence.

Evaluating PAD4 Inhibition in Autoimmune Arthritis and NET‑Associated Inflammatory Diseases

Apply JBI‑589 in mouse models of rheumatoid arthritis (CIA or K/BxN) to assess therapeutic impact on clinical disease scores, joint inflammation, and NETosis [3]. The compound's oral bioavailability and PAD4 isoform selectivity allow for chronic dosing studies to explore disease modification and resolution of NET‑driven pathology.

Structure‑Based Drug Design and PAD4 Binding Mode Studies

Utilize the published co‑crystal structure of JBI‑589 bound to human PAD4 at 2.88 Å resolution [4] for structure‑guided optimization of novel PAD4 inhibitors. The defined binding pose and interaction with key residues (e.g., Asp473, Phe634) provide a validated starting point for computational chemistry and fragment‑based design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBI-589

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.